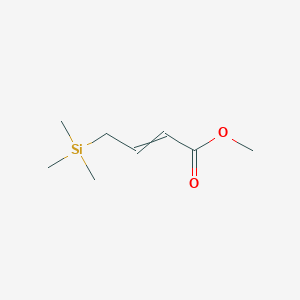

Methyl 4-(trimethylsilyl)but-2-enoate

Description

Methyl 4-(trimethylsilyl)but-2-enoate is an organosilicon ester characterized by a conjugated enoate backbone substituted with a trimethylsilyl (TMS) group at the 4-position. Its molecular formula is C₈H₁₄O₂Si, with a molar mass of 170.28 g/mol. The TMS group enhances the compound’s stability and lipophilicity, making it valuable in synthetic organic chemistry, particularly in cycloaddition reactions and as a protecting group intermediate .

Properties

CAS No. |

121896-53-5 |

|---|---|

Molecular Formula |

C8H16O2Si |

Molecular Weight |

172.30 g/mol |

IUPAC Name |

methyl 4-trimethylsilylbut-2-enoate |

InChI |

InChI=1S/C8H16O2Si/c1-10-8(9)6-5-7-11(2,3)4/h5-6H,7H2,1-4H3 |

InChI Key |

BPJYNOWIOGHRNG-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C=CC[Si](C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-(trimethylsilyl)but-2-enoate can be synthesized through various methods. One common approach involves the reaction of methyl acrylate with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product with high efficiency.

Industrial Production Methods

In an industrial setting, the production of methyl 4-(trimethylsilyl)but-2-enoate may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and optimized reaction conditions can enhance the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(trimethylsilyl)but-2-enoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like Grignard reagents or organolithium compounds can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 4-(trimethylsilyl)but-2-enoate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.

Biology: The compound can be used in the modification of biomolecules for various studies.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which methyl 4-(trimethylsilyl)but-2-enoate exerts its effects involves the reactivity of the trimethylsilyl group and the ester moiety. The trimethylsilyl group can act as a protecting group, stabilizing reactive intermediates during chemical reactions. The ester moiety can undergo various transformations, facilitating the synthesis of diverse compounds.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Trimethylsilyl (E)-4-Bromobut-2-enoate

- Molecular Formula : C₇H₁₃BrO₂Si

- Molar Mass : 237.17 g/mol

- Key Differences: The bromine substituent at the 4-position increases electrophilicity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura). In contrast, the TMS group in Methyl 4-(trimethylsilyl)but-2-enoate acts as a steric shield and electron donor, directing regioselectivity in Diels-Alder reactions .

Ethyl (Z)-3-(4-Methylphenyl)but-2-enoate

- Molecular Formula : C₁₃H₁₆O₂

- Molar Mass : 204.26 g/mol

- Key Differences: The ethyl ester and 4-methylphenyl group enhance π-π stacking interactions in polymerization, whereas the TMS group in the target compound reduces intermolecular interactions, favoring monomeric stability in solution .

Methyl 3-Arylamino-2-Benzoylaminobut-2-enoate

- Molecular Formula : C₁₉H₂₀N₂O₃

- Molar Mass : 332.38 g/mol

- Key Differences: The presence of arylamino and benzoylamino groups facilitates heterocyclization (e.g., forming imidazoles or oxazoles under acidic conditions). The TMS group in Methyl 4-(trimethylsilyl)but-2-enoate, however, is inert under such conditions, making it a better candidate for protecting-group strategies .

Analytical and Spectroscopic Data

- GC/MS Behavior: Methyl 4-(trimethylsilyl)but-2-enoate likely fragments to release trimethylsilanol (m/z 73) and methyl but-2-enoate (m/z 114), similar to silylated oxylipin derivatives analyzed via GC/MS in galactolipid studies .

- HPLC/DAD: Unlike hydroxy octadecatrienoic acid (HOT) methyl esters, which absorb at 234 nm (conjugated dienes), the TMS group in Methyl 4-(trimethylsilyl)but-2-enoate may shift UV absorption to lower wavelengths due to silicon’s hyperconjugative effects .

Stability and Handling

- Thermal Stability: The TMS group in Methyl 4-(trimethylsilyl)but-2-enoate enhances thermal stability compared to non-silylated analogs (e.g., methyl but-2-enoate decomposes above 150°C).

- Safety Precautions: While specific data for this compound are unavailable, structurally related ethyl (Z)-3-(4-methylphenyl)but-2-enoate requires ventilation and PPE due to respiratory irritation risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.